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molecular formula C15H33BrOSi B1278846 Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 149051-24-1

Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl-

Cat. No. B1278846
M. Wt: 337.41 g/mol
InChI Key: ZJJACWRNPJLOEF-UHFFFAOYSA-N
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Patent
US07994211B2

Procedure details

Tert-butyl-dimethylsilyl chloride (28.16 g, 186.8 mmol) was added in portions to a solution of 9-bromo-nonan-1-ol (27.8 g, 124.6 mmol) and imidazole (25.4 g, 373 mmol) in dry DCM (400 mL) at −10° C. under a nitrogen atmosphere. The reaction mixture was allowed to warm to RT overnight. The solids were removed by filtration and the filtrate was washed with 10% citric acid (aq), then brine, dried (MgSO4), filtered, and concentrated to dryness to afford the title compound as a yellow oil.
Quantity
28.16 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19].N1C=CN=C1>C(Cl)Cl>[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:19][Si:1]([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
28.16 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
27.8 g
Type
reactant
Smiles
BrCCCCCCCCCO
Name
Quantity
25.4 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with 10% citric acid (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCCO[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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